![molecular formula C10H11N3OS B2840091 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 384342-02-3](/img/structure/B2840091.png)
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and has a unique structure that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MPTP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, MPTP has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that MPTP can protect cells from oxidative stress and apoptosis. MPTP has also been shown to possess anti-inflammatory properties and can inhibit the production of various pro-inflammatory cytokines. In vivo studies have demonstrated that MPTP can protect against oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one in lab experiments is its relatively simple synthesis method and high yield. Additionally, MPTP possesses potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation. However, one limitation of using MPTP in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that MPTP is used safely in lab experiments.
Orientations Futures
There are several future directions for the investigation of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one. One potential area of interest is in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. MPTP has been shown to possess potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation. Additionally, the mechanism of action of MPTP is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways in cells. Finally, the potential toxicity of MPTP at high concentrations needs to be further investigated to ensure that it can be used safely in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves the reaction of 2,4,6-trimethylpyridine with thiourea in the presence of a strong acid catalyst. This method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. MPTP has been shown to possess potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation.
Propriétés
IUPAC Name |
1,5,7-trimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-5-4-6(2)11-8-7(5)9(14)12-10(15)13(8)3/h4H,1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUGICORCVFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

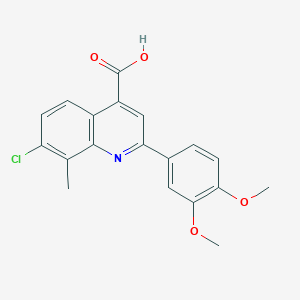
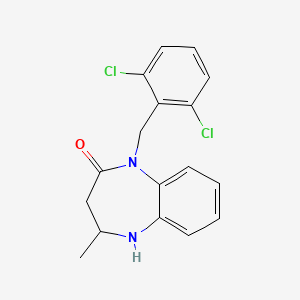
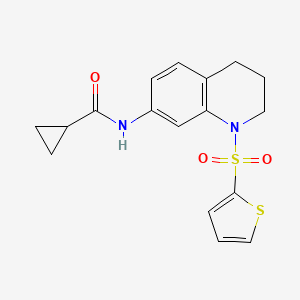
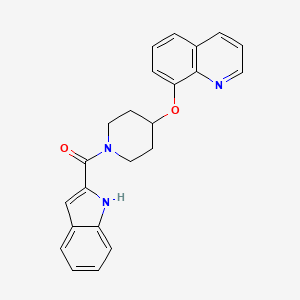
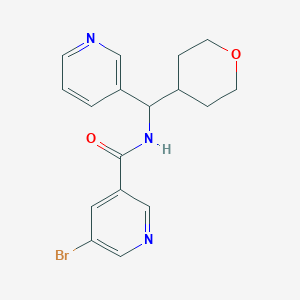
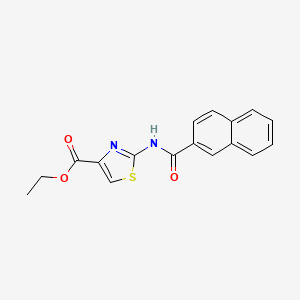
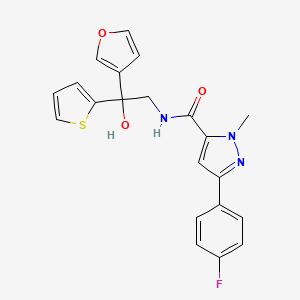
![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)
![N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2840021.png)
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)
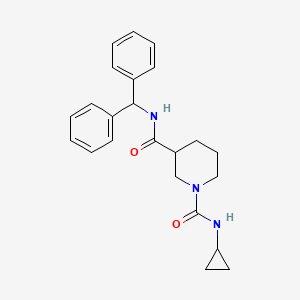
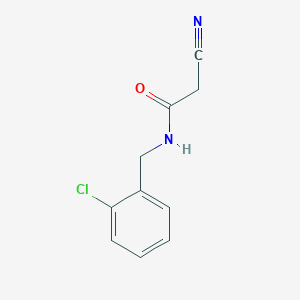
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)